N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
CAS No.: 946200-67-5
Cat. No.: VC5035870
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946200-67-5 |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 401.48 |
| IUPAC Name | N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
| Standard InChI | InChI=1S/C20H23N3O4S/c24-19(20(25)22-15-3-4-17-18(11-15)27-9-8-26-17)21-12-16(14-5-10-28-13-14)23-6-1-2-7-23/h3-5,10-11,13,16H,1-2,6-9,12H2,(H,21,24)(H,22,25) |
| Standard InChI Key | XGXVAJJFYBUXKB-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4 |
Introduction
Structural Analysis
This compound consists of the following key structural features:
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2,3-Dihydro-1,4-benzodioxin moiety: This is a bicyclic ether structure often associated with bioactive molecules due to its rigidity and electron-rich nature.
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Pyrrolidine group: A saturated five-membered nitrogen-containing heterocycle commonly found in pharmaceuticals.
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Thiophene ring: A sulfur-containing aromatic heterocycle known for its electronic properties and presence in bioactive compounds.
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Ethanediamide backbone: A functional group that provides hydrogen bonding capability, enhancing solubility and interaction with biological targets.
Potential Synthesis Pathways
While specific synthesis routes for this compound are unavailable in the provided sources, general methods for synthesizing related amides and benzodioxane derivatives can be applied:
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Preparation of the Benzodioxane Intermediate:
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Formation of the Ethanediamide Backbone:
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Amides are typically formed via the reaction of carboxylic acid derivatives (e.g., acid chlorides) with amines. In this case, the ethanediamide could be constructed by reacting an appropriate benzodioxane derivative with a diamine precursor.
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Incorporation of Pyrrolidine and Thiophene Groups:
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The pyrrolidine and thiophene functionalities can be introduced through substitution reactions or via coup
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